1-(pyridin-2-yl)-1H-pyrazol-3-amine
Overview
Description
“1-(pyridin-2-yl)-1H-pyrazol-3-amine” is a chemical compound that contains a pyridine and a pyrazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-(pyridin-2-yl)-1H-pyrazol-3-amine” can be analyzed using techniques such as single-crystal X-ray and spectroscopic techniques . These techniques can provide information about the geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface .Scientific Research Applications
Antibacterial Synthesis
1-(Pyridin-2-yl)-1H-pyrazol-3-amine has been utilized in the synthesis of novel antibacterial agents. A study detailed the development of an environmentally friendly route for large-scale preparation of a novel oxazolidinone antibacterial candidate, where 1-(pyridin-2-yl)-1H-pyrazol-3-amine played a crucial role in the process (Yang et al., 2014).
Bioactive Compounds Synthesis
This compound is involved in the synthesis of various bioactive compounds. A research demonstrated the synthesis of pyrazole derivatives with potential antitumor, antifungal, and antibacterial activities. The structure of these compounds was determined through various techniques, including X-ray crystallography, where 1-(pyridin-2-yl)-1H-pyrazol-3-amine was a key component (Titi et al., 2020).
Photoluminescence Studies
This chemical has been studied for its photoluminescent properties. Research on the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex revealed interesting findings on its fluorescent properties. The study showed that the emission intensity and wavelength of the emission maximum varied significantly from solution to the solid state, indicating aggregation-induced emission behavior (Hiscock et al., 2019).
Energetic Materials Design
In the field of energetic materials, derivatives of 1-(pyridin-2-yl)-1H-pyrazol-3-amine have been explored. A study focused on the design and properties of bridged pyridine-based energetic derivatives, where this compound played a significant role. The research investigated various aspects including heats of formation and detonation properties of these energetic materials (Zhai et al., 2019).
Future Directions
The future directions for “1-(pyridin-2-yl)-1H-pyrazol-3-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “1-(pyridin-2-yl)-1H-pyrazol-3-amine” could potentially be a candidate for drug development.
properties
IUPAC Name |
1-pyridin-2-ylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-4-6-12(11-7)8-3-1-2-5-10-8/h1-6H,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYHOOMSLFWCLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30542226 | |
Record name | 1-(Pyridin-2-yl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30542226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-yl)-1H-pyrazol-3-amine | |
CAS RN |
87949-16-4 | |
Record name | 1-(Pyridin-2-yl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30542226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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